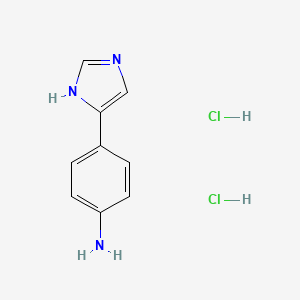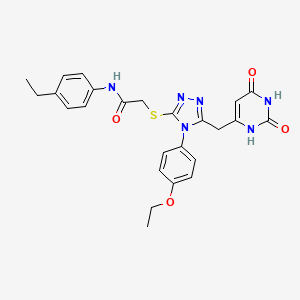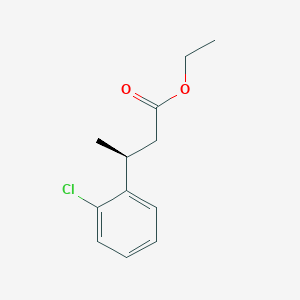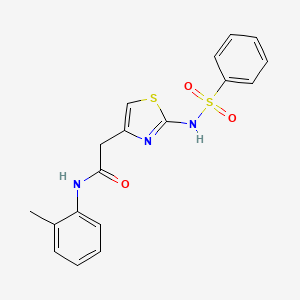
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multi-step reaction procedures. In one study, 3-amino-4(3H) quinazolinone derivatives were reacted with chloroacetyl chloride to yield intermediate compounds, which were then treated with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol to produce quinazolinone-1,3,4-oxadiazole derivatives . Another approach involved the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, characterized by various spectroscopic methods . Additionally, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized through a Biginelli reaction catalyzed by ceric ammonium nitrite (CAN) .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction (XRD) was used to analyze the precise structure of a 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one compound . Another compound's structure was confirmed by X-ray diffraction and was consistent with the molecular structure optimized by density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives are complex and involve multiple steps, including substitution, cyclization, and condensation reactions. The Biginelli reaction, a one-pot synthesis method, was used to synthesize some of the compounds . The reactivity of the synthesized compounds can be inferred from their interactions with biological targets, as evidenced by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinazolinone derivatives were determined through various analyses. The cytotoxic effects of the compounds were tested against cancer cell lines, with some showing remarkable activity . Antihistaminic activity was evaluated in guinea pigs, with one compound showing comparable potency to the reference drug chlorpheniramine maleate but with negligible sedative properties . Antibacterial, antifungal, and mosquito larvicidal activities were also assessed, with some compounds exhibiting good activity compared to standard antibiotics . Molecular electrostatic potential and frontier molecular orbitals were investigated using DFT to understand the electronic properties of the compounds .
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antibacterial and antifungal activities of novel quinazolinone derivatives. For instance, Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents [Kapoor, B., Nabi, A., Gupta, R., & Gupta, M. (2017)].
Anticancer Activity
Quinazolinone derivatives have been shown to possess significant anticancer properties. For example, Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. Their findings demonstrated that certain compounds exhibited broad-spectrum antitumor activity and were more potent compared with the positive control 5-FU, suggesting their potential in cancer therapy [Al-Suwaidan, I. A., Abdel-Aziz, A., Shawer, T., Ayyad, R. R., Alanazi, A., El-Morsy, A. M., Mohamed, M., Abdel-Aziz, N. I., El-Sayed, M. A., & El-Azab, A. (2016)].
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic activities. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and reported that certain compounds showed potent analgesic and anti-inflammatory activities in animal studies, indicating their therapeutic potential in managing pain and inflammation [Dewangan, D., Verma, V. S., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongade, H. (2016)].
H1-Antihistaminic Agents
The development of H1-antihistaminic agents is another area of interest. Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-ones and tested them for H1-antihistaminic activity, with some compounds offering significant protection against histamine-induced bronchospasm in guinea pigs. This suggests their potential as new classes of H1-antihistaminic agents [Alagarsamy, V., & Parthiban, P. (2012)].
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3S/c1-17-22(28-24(34-17)18-7-4-8-19(27)15-18)16-35-26-29-21-10-3-2-9-20(21)25(33)31(26)14-6-13-30-12-5-11-23(30)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBQWWMBQMNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)
![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)
![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)



![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)
![1-(4-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2549978.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)